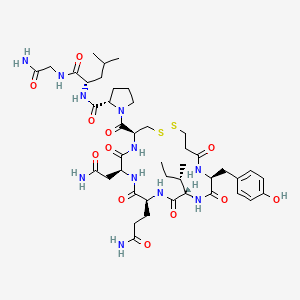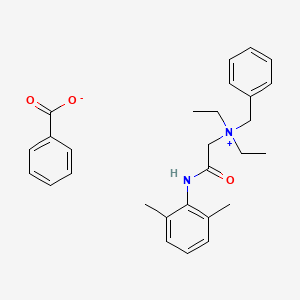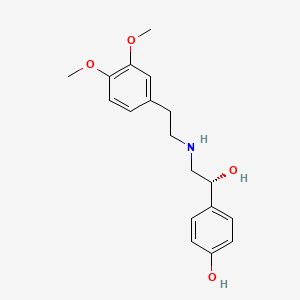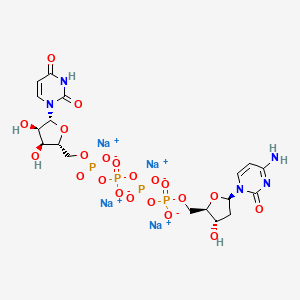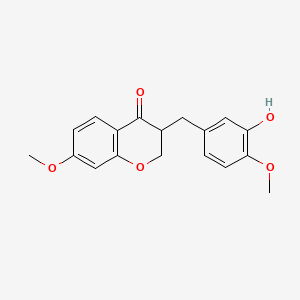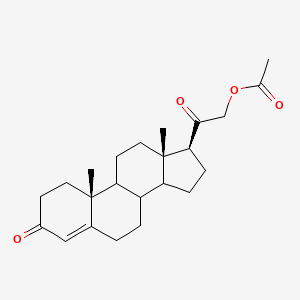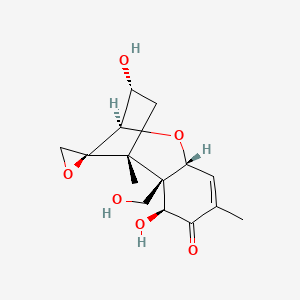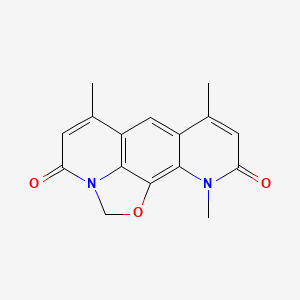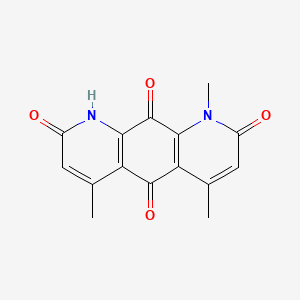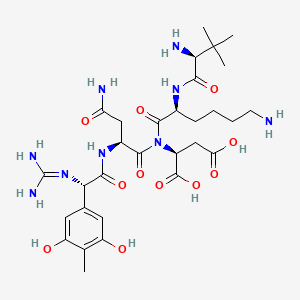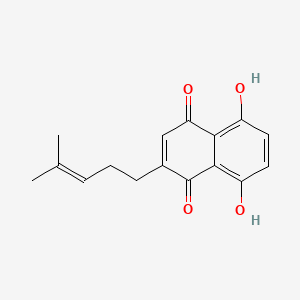
地塞米松丁酸酯
描述
Dexamethasone tebutate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressant properties. It is a derivative of dexamethasone, a widely used glucocorticoid. Dexamethasone tebutate is primarily used in medical settings to treat various inflammatory and autoimmune conditions, as well as certain types of cancer.
科学研究应用
Dexamethasone tebutate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical trials for treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Employed in the formulation of pharmaceutical products due to its stability and efficacy.
作用机制
Target of Action
Dexamethasone tebutate primarily targets the glucocorticoid receptor . This receptor is involved in various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Mode of Action
Dexamethasone tebutate, like other glucocorticoids, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
The binding of dexamethasone tebutate to the glucocorticoid receptor affects several biochemical pathways. For instance, it can impair mitochondrial dynamics, leading to a decrease in cell proliferation and an increase in cell death . It also induces the activity of CYP3A, an enzyme involved in drug metabolism .
Pharmacokinetics
Dexamethasone tebutate exhibits time-dependent pharmacokinetics. When administered persistently, it induces the activity of CYP3A, its metabolizing enzyme, resulting in auto-induction and time-dependent clearance . This means that the rate at which the drug is metabolized and cleared from the body changes over time .
Result of Action
The anti-inflammatory action of dexamethasone tebutate results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This leads to a reduction in inflammation and associated symptoms in various conditions, including bronchial asthma, endocrine disorders, and rheumatic disorders .
Action Environment
The action of dexamethasone tebutate can be influenced by various environmental factors. For instance, the activity of CYP3A, which metabolizes dexamethasone tebutate, can be induced when the drug is persistently administered, leading to changes in the drug’s pharmacokinetics . This suggests that the drug’s action, efficacy, and stability can be influenced by factors such as dosage and frequency of administration .
生化分析
Biochemical Properties
Dexamethasone tebutate interacts with various enzymes, proteins, and other biomolecules. It binds to the glucocorticoid receptor, a type of nuclear receptor that is present inside cells . This binding triggers a series of biochemical reactions that lead to the anti-inflammatory and immunosuppressive effects of dexamethasone tebutate .
Cellular Effects
Dexamethasone tebutate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress the immune response by reducing the production of certain cytokines, proteins that are involved in cell signaling .
Molecular Mechanism
The molecular mechanism of action of dexamethasone tebutate involves binding to the glucocorticoid receptor. This binding interaction leads to changes in gene expression, which can result in enzyme inhibition or activation . For example, dexamethasone tebutate can inhibit the activity of phospholipase A2, an enzyme that plays a key role in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dexamethasone tebutate can change over time. It has been observed that the drug’s stability, degradation, and long-term effects on cellular function can vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of dexamethasone tebutate can vary with different dosages in animal models. For instance, high doses of dexamethasone tebutate can lead to side effects such as hyperglycemia and weight change .
Metabolic Pathways
Dexamethasone tebutate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 3A (CYP3A), which plays a key role in the metabolism of dexamethasone tebutate .
Transport and Distribution
Dexamethasone tebutate is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, which can affect its localization or accumulation .
Subcellular Localization
Dexamethasone tebutate is primarily localized in the cytoplasm of cells, where it binds to the glucocorticoid receptor . This binding can lead to the translocation of the receptor to the nucleus, where it can influence gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone tebutate involves multiple steps, starting from the basic steroid structure. The process typically includes:
Fluorination: Introduction of a fluorine atom at the 9th position of the steroid nucleus.
Hydroxylation: Addition of hydroxyl groups at specific positions to enhance the compound’s activity.
Esterification: Formation of the tebutate ester by reacting dexamethasone with 3,3-dimethylbutanoic acid under acidic conditions.
Industrial Production Methods: Industrial production of dexamethasone tebutate follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Multiple purification steps, including crystallization and chromatography, to ensure high purity.
Quality Control: Rigorous quality control measures to meet pharmaceutical standards.
化学反应分析
Types of Reactions: Dexamethasone tebutate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to secondary alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of dexamethasone tebutate, which may have different pharmacological properties.
相似化合物的比较
Prednisolone Tebutate: Another corticosteroid with similar anti-inflammatory properties.
Triamcinolone Hexacetonide: Known for its long-lasting effects in joint inflammation.
Betamethasone Tebutate: Similar in structure but with different pharmacokinetics.
Uniqueness: Dexamethasone tebutate is unique due to its high potency, rapid onset of action, and prolonged duration of effect compared to other corticosteroids. Its specific esterification with 3,3-dimethylbutanoic acid enhances its stability and bioavailability.
属性
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FO6/c1-16-11-20-19-8-7-17-12-18(30)9-10-25(17,5)27(19,29)21(31)13-26(20,6)28(16,34)22(32)15-35-23(33)14-24(2,3)4/h9-10,12,16,19-21,31,34H,7-8,11,13-15H2,1-6H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVDYPCHUGFHAR-PKWREOPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24668-75-5 | |
| Record name | Dexamethasone tert-butylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24668-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethason 21-tert-butylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024668755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE TEBUTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IPA7Z9N7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


